Oxypurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035209 | |
| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2465-59-0 | |
| Record name | Oxypurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypurinol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxypurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxypurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxipurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Influence of Oxypurinol on Key Biological Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, a critical enzyme in purine metabolism.[1] Its administration initiates a cascade of biochemical changes that extend beyond the reduction of uric acid, influencing pathways involved in oxidative stress, inflammation, and vascular function. This technical guide provides an in-depth exploration of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's multifaceted pharmacological effects.
Core Mechanism of Action: Inhibition of Purine Metabolism
This compound's primary therapeutic action lies in its ability to competitively inhibit xanthine oxidase.[2] This enzyme catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] By blocking this enzymatic activity, this compound effectively reduces the production of uric acid, the causative agent in gout and a contributor to other pathologies.[2]
The inhibition of xanthine oxidase leads to an accumulation of the more soluble purine precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[3] This shift in the purine metabolic landscape is the cornerstone of this compound's therapeutic efficacy in hyperuricemia.
Visualization of the Purine Metabolism Pathway
The following diagram illustrates the central role of xanthine oxidase in purine breakdown and the point of intervention for this compound.
Modulation of Oxidative Stress Pathways
The catalytic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. By inhibiting this enzyme, this compound administration leads to a substantial reduction in systemic oxidative stress. This has profound implications for a multitude of downstream signaling pathways implicated in cellular damage and disease progression.
Impact on NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. Uric acid, the product of the xanthine oxidase reaction, has been shown to activate the NF-κB signaling pathway.[4][5][6] By reducing uric acid levels, this compound can indirectly suppress NF-κB activation. This leads to a downregulation in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]
Influence on MAPK Signaling
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of certain MAPK pathways, such as p38 MAPK.[8] Studies on allopurinol, which is metabolized to this compound, suggest that by reducing ROS production, these inhibitors can prevent the activation of the p38 MAPK pathway, thereby mitigating cellular stress responses.[9]
Visualization of this compound's Effect on Stress-Related Signaling
The following diagram depicts the proposed mechanism by which this compound mitigates oxidative stress and downstream inflammatory signaling.
Effects on Vascular Function and Nitric Oxide Signaling
This compound has demonstrated beneficial effects on endothelial function, which is critical for maintaining vascular health. The underlying mechanism is closely linked to its antioxidant properties and the preservation of nitric oxide (NO) bioavailability.
Regulation of eNOS Activity
Endothelial nitric oxide synthase (eNOS) is the enzyme responsible for producing NO, a potent vasodilator and anti-inflammatory molecule.[10] ROS, particularly superoxide, can "uncouple" eNOS, causing it to produce more superoxide instead of NO.[11] By reducing the ROS load, this compound helps maintain the coupled state of eNOS, thereby promoting NO production and improving endothelial-dependent vasodilation.[12][13]
Quantitative Data on Endothelial Function
The following table summarizes the quantitative effects of this compound on markers of endothelial function from a clinical study in patients with coronary artery disease.[12]
| Parameter | Before this compound | After this compound | P-value |
| Coronary Vasoconstriction (in response to Acetylcholine) | |||
| Minimal Lumen Diameter (% change) | -23 ± 4 | -15 ± 4 | < 0.05 |
| Coronary Blood Flow (% change) | 16 ± 17 | 62 ± 18 | < 0.05 |
| Peripheral Endothelial Function | |||
| Flow-Mediated Dilation (%) | 5.1 ± 1.5 | 7.6 ± 1.5 | < 0.05 |
Table 1: Effects of this compound on Endothelial Function [12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound.
Measurement of Malondialdehyde (MDA) Levels
MDA is a widely used biomarker of lipid peroxidation and oxidative stress.
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA), which forms a colored product that can be measured spectrophotometrically.[9]
-
Sample Preparation: Homogenize tissue samples in a suitable lysis buffer (e.g., MDA Lysis Buffer) on ice. Centrifuge the homogenate at 13,000 x g for 10 minutes to pellet cellular debris. Collect the supernatant.
-
Reaction: To 200 µL of the supernatant, add 600 µL of TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling: Place the samples on ice for 10 minutes to stop the reaction.
-
Measurement: Transfer 200 µL of the reaction mixture to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.
-
Quantification: Calculate the MDA concentration based on a standard curve generated using known concentrations of MDA.
Determination of Total Antioxidant Capacity (TAC)
TAC assays measure the overall ability of a biological sample to neutralize free radicals.
Principle: One common method is the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of antioxidants in the sample to inhibit the oxidation of a chromogen, with the results expressed as Trolox equivalents.[17]
-
Reagent Preparation: Prepare a working solution containing myoglobin, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydrogen peroxide in a suitable buffer.
-
Standard Curve: Prepare a series of Trolox standards of known concentrations.
-
Assay: In a 96-well plate, add the sample or standard, followed by the working reagent.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 734 nm) over time using a microplate reader. The presence of antioxidants in the sample will delay the color change.
-
Calculation: Determine the lag time before the rapid increase in absorbance for each sample and standard. Plot a standard curve of lag time versus Trolox concentration and use it to determine the TAC of the samples.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as phosphorylated forms of signaling molecules.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[20][21]
Procedure: [18][20][21][22][23]
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a CCD camera or X-ray film.
-
Analysis: Quantify the band intensity using densitometry software.
RT-qPCR Analysis of Inflammatory Gene Expression
Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive method for measuring the expression levels of specific genes.
Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using a fluorescent dye.[2][15][24][25]
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and primers.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene (e.g., TNF-α) and a reference gene (e.g., GAPDH), a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Real-Time PCR: Run the reaction in a real-time PCR instrument, which cycles through denaturation, annealing, and extension steps.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.
Summary and Future Directions
This compound's influence extends far beyond its well-established role in reducing uric acid. By inhibiting xanthine oxidase, it serves as a potent modulator of oxidative stress, thereby impacting key signaling pathways involved in inflammation and vascular function, including the NF-κB and MAPK pathways, and the regulation of eNOS activity. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the pleiotropic effects of this compound.
Future research should focus on elucidating the direct molecular interactions of this compound with components of these signaling pathways, independent of its effect on uric acid. Furthermore, comprehensive clinical trials are warranted to explore the full therapeutic potential of this compound in conditions characterized by oxidative stress and inflammation, such as cardiovascular and chronic kidney diseases. A deeper understanding of these biological pathways will be instrumental in optimizing the clinical application of this compound and in the development of novel therapeutic strategies targeting these interconnected molecular cascades.
References
- 1. vm.a.u-tokyo.ac.jp [vm.a.u-tokyo.ac.jp]
- 2. elearning.unite.it [elearning.unite.it]
- 3. mdpi.com [mdpi.com]
- 4. Nitric Oxide Signaling in Endothelial Cells < Iwakiri Lab [medicine.yale.edu]
- 5. Frontiers | Therapeutic effects and mechanisms of N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors on hyperuricemia [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. ajmc.com [ajmc.com]
- 8. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. This compound improves coronary and peripheral endothelial function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves coronary and peripheral endothelial function in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of endothelial nitric oxide synthase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of High-dose Allopurinol Pretreatment on Inflammatory Biomarkers and Post-revascularization Coronary Blood Flow in Non-STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Allopurinol Protective Effect of Renal Ischemia by Downregulating TNF-α, IL-1β, and IL-6 Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
The Advent of Oxypurinol: A Technical Deep Dive into a Key Xanthine Oxidase Inhibitor
For Immediate Release
A Comprehensive Whitepaper on the Discovery, Mechanism, and Clinical Significance of Oxypurinol
Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on this compound, the primary active metabolite of allopurinol and a potent xanthine oxidase inhibitor in its own right. This whitepaper details the history of its discovery, its mechanism of action, and its crucial role in the management of hyperuricemia, particularly in patients intolerant to allopurinol.
This technical guide provides a thorough examination of the journey from the development of allopurinol to the recognition of this compound as the principal agent of its therapeutic effect. It elucidates the biochemical pathways, experimental methodologies used in its study, and the quantitative data that underpins our understanding of its efficacy and pharmacokinetics.
Discovery and Historical Context
The story of this compound is intrinsically linked to the development of allopurinol in the 1950s by Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories.[1] Initially synthesized as a potential anti-cancer agent to inhibit purine metabolism, allopurinol was soon discovered to be a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid synthesis.[1]
Subsequent research revealed that allopurinol itself has a short plasma half-life of approximately 1 to 2 hours.[2] It is rapidly metabolized in the liver by aldehyde oxidase and, to a lesser extent, xanthine oxidase, into its major and pharmacologically active metabolite, this compound (also known as alloxanthine).[3][4] this compound possesses a much longer half-life of 13 to 29 hours, leading to the understanding that it is this metabolite that is largely responsible for the sustained therapeutic effect of allopurinol.[2]
This discovery was pivotal, particularly for patients who exhibited hypersensitivity to allopurinol. It paved the way for the development of this compound as a standalone therapeutic option for these individuals.[5][6] Since 1967, this compound has been available on a compassionate-use basis for patients with allopurinol intolerance.[5]
Mechanism of Action: Inhibition of Xanthine Oxidase
This compound exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[2][7] By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering its concentration in the blood and urine.[5]
The inhibition of xanthine oxidase by this compound is a complex process. While allopurinol acts as a substrate and a mechanism-based inhibitor, this compound is a non-competitive inhibitor.[8] It binds to a reduced form of the molybdenum center in the enzyme's active site, forming a stable complex that prevents the enzyme from processing its natural substrates.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of allopurinol and this compound.
Table 1: Pharmacokinetic Parameters of Allopurinol and this compound
| Parameter | Allopurinol | This compound | Reference |
| Half-life (t½) | 1 - 2 hours | 13 - 29 hours | [2] |
| Metabolism | Rapidly metabolized to this compound | Primarily cleared renally | [3][10] |
| Primary Metabolizing Enzyme | Aldehyde Oxidase, Xanthine Oxidase | - | [3][4] |
Table 2: Xanthine Oxidase Inhibition Data
| Compound | IC50 Value | Inhibition Type | Reference |
| Allopurinol | 0.2 - 50 µM | Competitive | [11][12] |
| This compound | Potency relatively unaffected by substrate concentration | Non-competitive | [8] |
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Activity
A common method to determine the inhibitory activity of compounds like this compound on xanthine oxidase is through a spectrophotometric assay. This method measures the increase in absorbance at a specific wavelength, which corresponds to the formation of uric acid.
Principle: Xanthine oxidase catalyzes the conversion of xanthine to uric acid. Uric acid has a characteristic absorbance peak at approximately 290-295 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The presence of an inhibitor will decrease this rate.
Materials:
-
Xanthine oxidase enzyme solution (e.g., 0.01 units/mL in phosphate buffer)
-
Xanthine substrate solution (e.g., 150 µM in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Test compound (this compound) at various concentrations
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 290-295 nm
Procedure:
-
Preparation of Reaction Mixture: In each well of the microplate, add:
-
50 µL of the test compound solution (or buffer for control).
-
35 µL of phosphate buffer.
-
30 µL of the xanthine oxidase enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 60 µL of the xanthine substrate solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at 25°C.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate without inhibitor)) x 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Core Concepts
To better illustrate the biochemical and logical relationships discussed, the following diagrams have been generated using the DOT language.
Clinical Significance and Future Directions
The primary clinical application of this compound has been in the treatment of hyperuricemia in patients who are intolerant to allopurinol.[5][6] Clinical trials have been conducted to evaluate its safety and efficacy in this specific patient population.[2] The development of this compound as a therapeutic agent highlights the importance of understanding drug metabolism and the role of active metabolites.
Future research may continue to explore the therapeutic potential of this compound in other conditions where xanthine oxidase plays a pathogenic role, such as in cardiovascular diseases and ischemia-reperfusion injury.[1] Furthermore, ongoing efforts in drug development aim to create novel xanthine oxidase inhibitors with improved efficacy and safety profiles.
This whitepaper serves as a foundational resource for professionals in the field, providing a detailed and structured overview of this compound's journey from a metabolic byproduct to a clinically significant therapeutic agent.
References
- 1. PPT - this compound for Symptomatic Gout in Allopurinol Intolerant Patients PowerPoint Presentation - ID:863614 [slideserve.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxipurinol: alloxanthine, Oxyprim, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxipurinol therapy in allopurinol-allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. This compound as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Modeling of Oxypurinol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, the key enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout and are associated with other health issues such as kidney disease and cardiovascular problems.[3][4] Developing robust in vitro models is crucial for the preclinical evaluation of this compound's efficacy and for screening new therapeutic agents targeting hyperuricemia.
These application notes provide detailed protocols for establishing cell-based and enzyme-based in vitro models to assess the efficacy of this compound. The protocols cover the induction of a hyperuricemic state in cell culture, the measurement of xanthine oxidase activity, the quantification of uric acid levels, and the evaluation of potential cytotoxicity.
Signaling Pathway: Purine Metabolism and this compound Inhibition
The following diagram illustrates the purine metabolism pathway and the mechanism of action of this compound.
References
Application Notes: Animal Models of Hyperuricemia for Oxypurinol Therapeutic Studies
Introduction
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (SUA) levels, is a primary risk factor for gout and is increasingly associated with chronic kidney disease, hypertension, and cardiovascular conditions.[1][2] Uric acid is the final product of purine metabolism in humans, a process catalyzed by the enzyme xanthine oxidase (XO).[3][4] Due to a loss-of-function mutation in the uricase gene during primate evolution, humans cannot break down uric acid into the more soluble allantoin, making them susceptible to hyperuricemia.[5][6]
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[7][8][9] By blocking the conversion of hypoxanthine and xanthine to uric acid, this compound effectively reduces SUA production.[7][10] To evaluate the efficacy and mechanisms of this compound and other urate-lowering therapies, robust and reproducible animal models that mimic human hyperuricemia are essential. Rodent models are commonly used; however, they possess functional uricase, which efficiently degrades uric acid. Therefore, hyperuricemia is typically induced by administering a uricase inhibitor, such as potassium oxonate (PO), often combined with a purine precursor like hypoxanthine or adenine to increase the substrate for uric acid production.[11][12][13]
These application notes provide detailed protocols for establishing a potassium oxonate-induced hyperuricemia model in rodents and for conducting therapeutic studies with this compound. They also include summaries of expected quantitative outcomes and diagrams of relevant biological pathways and experimental workflows.
Relevant Signaling and Metabolic Pathways
Purine Metabolism and Uric Acid Synthesis
The final two steps in the purine catabolism pathway are the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Both reactions are catalyzed by the enzyme xanthine oxidase (XO).[3]
Mechanism of Action of this compound
This compound is a structural analog of xanthine and acts as a competitive inhibitor of xanthine oxidase.[7][14] By binding to the enzyme's active site, it prevents the metabolism of hypoxanthine and xanthine, thereby decreasing the synthesis of uric acid.[7][9]
Uric Acid-Induced Inflammatory Signaling
Elevated uric acid can lead to the formation of monosodium urate (MSU) crystals, which are potent activators of the inflammatory response. MSU crystals can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[3] Soluble uric acid can also stimulate inflammatory pathways such as NF-κB and MAPKs in various cell types.[1]
Experimental Models and Protocols
The most common and well-established method for inducing hyperuricemia in rodents involves the administration of potassium oxonate (a uricase inhibitor) and a purine precursor.[5][12]
Protocol 1: Induction of Hyperuricemia in Mice
This protocol is based on the combined administration of potassium oxonate (PO) and hypoxanthine (Hx).[11][15]
Materials:
-
Male C57BL/6 or Kunming mice (8-10 weeks old)
-
Potassium Oxonate (PO) (Sigma-Aldrich or equivalent)
-
Hypoxanthine (Hx) (Sigma-Aldrich or equivalent)
-
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) solution
-
Sterile water for injection
-
Gavage needles and syringes
-
Injection needles and syringes
Procedure:
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22-24°C, 40-70% humidity) with free access to standard chow and water.
-
Preparation of Reagents:
-
PO Suspension: Prepare a suspension of PO in sterile 0.5% CMC-Na at a concentration of 20 mg/mL. (For a 200 mg/kg dose in a 25g mouse, the volume will be 0.25 mL).
-
Hx Suspension: Prepare a suspension of Hx in sterile 0.5% CMC-Na at a concentration of 50 mg/mL. (For a 500 mg/kg dose in a 25g mouse, the volume will be 0.25 mL).
-
-
Model Induction:
-
Monitoring and Confirmation:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study period.
-
Measure serum uric acid (SUA), serum creatinine (SCr), and blood urea nitrogen (BUN) levels using commercial assay kits to confirm hyperuricemia and assess renal function.
-
A significant elevation in SUA levels compared to a vehicle-treated control group confirms the model's success.
-
Protocol 2: this compound Therapeutic Study
This protocol outlines the evaluation of this compound in the established hyperuricemia model. Note: As this compound is the active metabolite of allopurinol, many studies use allopurinol for administration.[16][18] The doses should be adjusted based on the specific compound used.
Experimental Groups (Example):
-
Control Group: Receives vehicle (e.g., 0.5% CMC-Na) only.
-
Hyperuricemia Model Group: Receives PO + Hx as described in Protocol 1.
-
This compound Treatment Group: Receives PO + Hx and this compound (e.g., 5-10 mg/kg, i.g.).
-
Positive Control Group (Optional): Receives PO + Hx and a known anti-hyperuricemic drug like Allopurinol (5 mg/kg, i.g.).[16]
Procedure:
-
Model Induction: Induce hyperuricemia in all groups except the Control Group for 7 days as described in Protocol 1.
-
Therapeutic Intervention: From day 8 to day 14 (or for the desired treatment period), administer the therapeutic compounds:
-
Administer this compound (or vehicle/positive control) by oral gavage.
-
Continue the daily administration of PO (i.p.) and Hx (i.g.) one hour before the therapeutic intervention to maintain the hyperuricemic state.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (e.g., on day 15, one hour after the final administration), collect blood and urine samples.[16]
-
Euthanize the animals and harvest kidneys for histopathological analysis.
-
Biochemical Analysis: Measure SUA, SCr, and BUN levels. Measure hepatic xanthine oxidase (XOD) activity.
-
Histopathology: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to evaluate renal injury (e.g., tubular damage, inflammatory cell infiltration).
-
Experimental Workflow Diagram
Data Presentation: Expected Outcomes
The following tables summarize typical induction protocols and the expected quantitative and qualitative results from an this compound therapeutic study.
Table 1: Comparison of Hyperuricemia Induction Protocols in Rodents
| Model Type | Species | Inducing Agent(s) & Dosage | Route | Duration | Key Pathological Features | Reference(s) |
| Uricase Inhibition + Purine Load | Mouse | Potassium Oxonate (200 mg/kg) + Hypoxanthine (500 mg/kg) | PO: i.p.Hx: i.g. | 1-4 weeks | Elevated SUA, SCr, BUN; Renal inflammation and fibrosis | [11][15] |
| Uricase Inhibition | Rat | Potassium Oxonate (250 mg/kg) | i.g. | 7 days | Significantly elevated SUA levels | [16] |
| Purine Load + Uricase Inhibition | Mouse | Adenine (100 mg/kg) + Potassium Oxonate (500 mg/kg) | i.g. | 3 weeks | Elevated SUA, SCr; Severe kidney inflammation and injury | [19] |
| Purine Load + Excretion Inhibition | Rat | Adenine (150 mg/kg) + Ethambutol (250 mg/kg) | Oral | 14 days | Elevated SUA, SCr, BUN; Urate crystal deposition, tubular swelling | [5] |
| Genetic Knockout | Mouse | Uricase (UOX) gene knockout | N/A | Lifelong | Spontaneous hyperuricemia; Renal damage, anemia, inflammation | [2][6][20] |
Table 2: Expected Outcomes in an this compound Therapeutic Study
| Parameter | Control Group | Hyperuricemia Model Group | This compound-Treated Group | Reference(s) |
| Serum Uric Acid (SUA) | Normal/Baseline | Significantly Increased (e.g., >1.5-2 fold) | Significantly Reduced towards control levels | [16][21] |
| Serum Creatinine (SCr) | Normal/Baseline | Increased | Reduced towards control levels | [12][22] |
| Blood Urea Nitrogen (BUN) | Normal/Baseline | Increased | Reduced towards control levels | [12][22] |
| Hepatic Xanthine Oxidase (XOD) Activity | Normal/Baseline | No significant change or slightly increased | Significantly Inhibited/Decreased | [10][14] |
| Kidney Histopathology (H&E Stain) | Normal renal architecture | Tubular injury, inflammatory cell infiltration, crystal deposition | Amelioration of renal damage; Reduced inflammation | [11][19] |
| Inflammatory Markers (e.g., IL-1β, TNF-α) | Normal/Baseline | Significantly Increased | Significantly Reduced | [1][19] |
References
- 1. JCI - Uric acid transport and disease [jci.org]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oxipurinol - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 11. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers [mdpi.com]
- 17. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mednexus.org [mednexus.org]
- 20. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. e-century.us [e-century.us]
Application Notes and Protocols for Kinetic Analysis of Oxypurinol Inhibition of Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[1][2] This enzyme catalyzes the final two steps in purine catabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[3][4] Inhibition of xanthine oxidase by this compound reduces the production of uric acid, making it a cornerstone in the management of hyperuricemia and gout.[2][4][5] Understanding the kinetic parameters of this inhibition is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.
These application notes provide a detailed protocol for the kinetic analysis of this compound inhibition of xanthine oxidase, including experimental procedures, data analysis, and presentation of results.
Mechanism of Action
This compound functions as a potent inhibitor of xanthine oxidase.[1] Allopurinol, a hypoxanthine analog, is first metabolized by xanthine oxidase to this compound.[3][6] this compound then binds tightly to the reduced molybdenum active site of the enzyme, preventing it from catalyzing the oxidation of its natural substrates, hypoxanthine and xanthine.[3][6] While allopurinol acts as a substrate and a mechanism-based inactivator, this compound itself is a slow, tight-binding inhibitor.[3]
Caption: Signaling pathway of purine metabolism and xanthine oxidase inhibition by this compound.
Experimental Protocol
This protocol outlines the determination of the inhibitory kinetics of this compound on xanthine oxidase activity by monitoring the formation of uric acid from the substrate xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
This compound
-
Xanthine
-
Potassium Phosphate Buffer (50 mM, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplates
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer. The concentration should be varied for kinetic analysis (e.g., 0.0125 to 0.20 mM).[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer to achieve a range of final concentrations for the assay.
-
-
Enzyme Assay:
-
Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
-
Add 117 µL of potassium phosphate buffer to each well.[7]
-
Add 3 µL of the this compound solution at various concentrations to the appropriate wells.[7] For control wells (no inhibitor), add 3 µL of the buffer/solvent vehicle.
-
Add 60 µL of the xanthine oxidase solution (e.g., final concentration of 0.025 unit/mL) to each well and mix gently.[7]
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding 20 µL of the xanthine substrate solution at various concentrations to each well.
-
Immediately measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of uric acid formation is directly proportional to the change in absorbance.
-
-
Data Collection:
-
Record the initial velocity (V₀) of the reaction for each substrate and inhibitor concentration. The initial velocity is the linear portion of the absorbance versus time curve.
-
Caption: Experimental workflow for the kinetic analysis of this compound inhibition.
Data Analysis
The type of inhibition and the inhibition constant (Ki) can be determined using graphical methods such as the Lineweaver-Burk plot.
-
Calculate Reciprocal Values: For each data point, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Generate Lineweaver-Burk Plot: Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Determine Kinetic Parameters:
-
Vmax (Maximum Velocity): The reciprocal of the y-intercept of the line for the uninhibited reaction.
-
Km (Michaelis Constant): The negative reciprocal of the x-intercept of the line for the uninhibited reaction.
-
Inhibition Type: The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Ki (Inhibition Constant): The Ki can be calculated from the slopes or intercepts of the Lineweaver-Burk plot, depending on the type of inhibition. For competitive inhibition, the slope of each line is Km/Vmax * (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Data Presentation
The quantitative data from the kinetic analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Xanthine Oxidase
| Parameter | Value |
| Km (with Xanthine) | Value µM |
| Vmax | Value µmol/min/mg |
Table 2: Inhibition of Xanthine Oxidase by this compound
| Inhibitor | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) |
| This compound | Xanthine | e.g., Competitive | Value | Value |
| This compound | Hypoxanthine | e.g., Competitive | Value | Value |
Note: The specific values for Km, Vmax, Ki, and IC50 should be determined experimentally. The inhibition type may vary based on experimental conditions.
Conclusion
This protocol provides a robust framework for the kinetic analysis of this compound inhibition of xanthine oxidase. Accurate determination of these kinetic parameters is essential for understanding the mechanism of action of this important drug and for the development of novel inhibitors for the treatment of hyperuricemia and related disorders. The provided diagrams and data tables offer a clear and concise way to visualize the experimental workflow and present the key findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxipurinol - Wikipedia [en.wikipedia.org]
- 3. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Allopurinol and this compound differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Oxypurinol Cytotoxicity using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxypurinol, the primary active metabolite of allopurinol, is a xanthine oxidase inhibitor used in the management of hyperuricemia and gout. Beyond its primary function, there is growing interest in its potential cytotoxic effects on various cell types, particularly cancer cells. Understanding the cytotoxicity of this compound is crucial for evaluating its therapeutic potential and potential off-target effects. These application notes provide detailed protocols for assessing this compound-induced cytotoxicity using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation
A critical aspect of cytotoxicity studies is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to represent the concentration of a drug that is required to inhibit a biological process by 50%. While direct IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, research on its parent compound, allopurinol, provides valuable insights. For instance, allopurinol has been shown to sensitize cancer cells to apoptosis, suggesting a potential cytotoxic mechanism for its metabolite, this compound.
Further research is required to establish a comprehensive database of this compound's IC50 values across various cell lines.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or 1 N NaOH, followed by dilution in culture medium).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound in a 96-well plate.
-
Include three sets of controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Medium Background Control: Wells containing only culture medium.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] x 100
-
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the assay.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Signaling Pathways and Visualizations
Studies on allopurinol, the parent compound of this compound, suggest a potential mechanism of cytotoxicity involving the induction of apoptosis through the upregulation of Death Receptor 5 (DR5). This process is mediated by the transcription factor C/EBP homologous protein (CHOP).[1][2] Inhibition of xanthine oxidase by this compound may lead to cellular stress, activating the CHOP-dependent pathway. This, in turn, increases the expression of DR5 on the cell surface, sensitizing the cells to apoptosis. The binding of ligands like TRAIL to DR5 initiates a downstream caspase cascade, starting with the activation of caspase-8, which then activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[1][3]
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for determining this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis via CHOP/DR5.
References
- 1. Absence of chromosome damage in human lymphocytes exposed to allopurinol and oxipurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound directly and immediately activates the drug-specific T cells via the preferential use of HLA-B*58:01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Oxypurinol HPLC analysis
Welcome to the technical support center for Oxypurinol HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent retention times in this compound HPLC analysis?
A1: Inconsistent retention times for this compound can stem from several factors:
-
Mobile Phase Composition: Even minor variations in the mobile phase composition, such as a 1% change in the organic solvent ratio, can alter retention times by 5-15%.[1] The pH of the mobile phase is also critical; inconsistent pH can lead to shifts in retention.[2][3]
-
Temperature Fluctuations: A change of just 1°C can cause a 1-2% variation in retention time.[1] Using a column thermostat is highly recommended to maintain consistent temperature.[1][2]
-
Flow Rate Instability: Fluctuations in the HPLC pump's flow rate will directly impact retention times. It's important to ensure the pump is functioning correctly and that there are no leaks in the system.[1][4]
-
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5]
Q2: Why am I observing peak tailing with my this compound peak?
A2: Peak tailing for this compound, a common issue with basic compounds, can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of this compound, leading to tailing.[6][7] Operating at a lower pH (around 2-3) can help protonate the silanol groups and minimize these interactions.[6][8]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4][8] Try diluting the sample or reducing the injection volume.[8]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3][9]
-
Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[4][8]
Q3: What could be causing a noisy or drifting baseline in my chromatogram?
A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase are frequent culprits.[4][10] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[4]
-
Detector Instability: Fluctuations in the detector lamp or electronics can cause baseline drift.[4]
-
Leaks in the System: Leaks in the pump, injector, or detector can cause pressure instability and a noisy baseline.[4]
-
Incomplete Column Equilibration: A slow column equilibration, especially after changing the mobile phase, can result in a drifting baseline.[10]
Troubleshooting Guides
Issue 1: Retention Time Variability
If you are experiencing inconsistent retention times for this compound, follow this troubleshooting workflow:
Troubleshooting Workflow for Retention Time Variability
Caption: A flowchart for troubleshooting inconsistent HPLC retention times.
Issue 2: Peak Tailing
For issues with this compound peak tailing, use the following guide to identify and resolve the problem:
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting HPLC peak tailing.
Experimental Protocols
Key Experiment: HPLC Analysis of this compound in Plasma
This protocol is a representative method for the analysis of this compound in human plasma.
1. Sample Preparation (Protein Precipitation) [11][12]
-
To 1.0 mL of plasma in a centrifuge tube, add 100 µL of an appropriate internal standard (e.g., floxuridine or allopurinol-d2).[11][12]
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of a precipitating agent (e.g., a 1:1 mixture of 30% w/v trichloroacetic acid and 30% w/v perchloric acid, or 1.0% formic acid in acetonitrile).[11][12]
-
Centrifuge the sample at high speed (e.g., 13,148g) for 10 minutes at 10°C.[12]
-
Transfer the supernatant to a clean vial for injection.
2. HPLC Conditions
-
Column: C18 or Hypersil Gold (e.g., 150 mm x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A variety of mobile phases can be used. A common starting point is a mixture of an acidic aqueous buffer and an organic solvent.
-
Detection: UV at 254 nm.[13]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 20-40 µL.[13]
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1[13] | Method 2[12] | Method 3[14] |
| Column | ODS (15 cm x 4.6 mm ID) | Hypersil Gold (150 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | 0.02 M KH2PO4 (pH 3.65) | 0.1% Formic acid in water-ACN (98:2, v/v) | 0.02 M Sodium acetate (pH 4.5) |
| Flow Rate | 1.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | MS/MS (Positive ESI) | UV at 254 nm |
| Retention Time | Not specified | 6.44 min | 9.9 min |
Table 2: Forced Degradation of Allopurinol (Parent drug of this compound)[15]
Forced degradation studies help to understand the stability of a drug and to develop stability-indicating methods. This compound is the primary metabolite of Allopurinol.
| Stress Condition | Reagent | Duration | Degradation (%) |
| Acid Hydrolysis | 5 N HCl | 2 hours at 100°C | 8.2% |
| Base Hydrolysis | 5 N NaOH | 2 hours at 100°C | 8.09% |
| Oxidation | 10% H2O2 | 6 hours at 100°C | 1.10% |
| Thermal | - | 6 hours at 100°C | 0.09% |
This information is intended to be a guide. Specific experimental conditions may need to be optimized for your particular application and instrumentation.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Simultaneous analysis of allopurinol and this compound using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.utwente.nl [research.utwente.nl]
Technical Support Center: Minimizing Oxypurinol Degradation in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of oxypurinol during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C, which should maintain its integrity for up to one year. It is also crucial to protect this compound from moisture.[1]
Q2: What are the primary factors that can cause this compound to degrade?
A2: this compound, a pyrazolo[3,4-d]pyrimidine derivative, is susceptible to degradation under several conditions. The primary factors include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the pyrazolopyrimidine ring.
-
Oxidation: The presence of oxidizing agents, such as peroxides, can lead to the degradation of the molecule.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Moisture: For solid-state this compound, exposure to moisture can accelerate degradation, likely by facilitating hydrolytic reactions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of its precursor, allopurinol, and the general chemistry of pyrazolopyrimidine derivatives, the following pathways are likely:
-
Hydrolysis: Under acidic or basic conditions, the pyrimidine ring may undergo cleavage.
-
Oxidation: The molecule may be susceptible to oxidation, potentially at the pyrazole or pyrimidine ring, leading to the formation of various oxidized derivatives.
-
Photodegradation: UV light can provide the energy for photolytic cleavage or rearrangement of the molecular structure.
The following diagram illustrates a logical workflow for investigating these potential degradation pathways.
Troubleshooting Guides
Problem 1: Loss of this compound Potency in Aqueous Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of your this compound solution. 2. Adjust the pH to a neutral range (e.g., pH 6-8) using a suitable buffer system. 3. Conduct a time-course experiment to monitor this compound concentration at different pH values to determine the optimal pH for stability. |
| Oxidation | 1. Degas your solvent to remove dissolved oxygen. 2. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation. Conduct compatibility studies to ensure the antioxidant does not interfere with your experiment. 3. Store solutions in amber vials or protect them from light to minimize photo-induced oxidation. |
| Photodegradation | 1. Store all this compound solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Minimize exposure to ambient light during experimental procedures. |
Problem 2: Degradation of Solid this compound During Storage
| Potential Cause | Troubleshooting Steps |
| Moisture Absorption | 1. Store this compound powder in a tightly sealed container with a desiccant. 2. If possible, store under an inert atmosphere (e.g., nitrogen or argon). 3. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Incompatible Excipients | 1. If formulating this compound with other excipients, perform compatibility studies. 2. Mix this compound with individual excipients and store under accelerated stability conditions (e.g., 40°C/75% RH). 3. Analyze the mixtures at regular intervals for the appearance of degradation products. Common compatible excipients for the related compound allopurinol include microcrystalline cellulose, crospovidone, and magnesium stearate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or a relevant aqueous buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV-A and cool white fluorescent) for a defined period.
-
Thermal Degradation: Incubate the solid this compound powder at 80°C for a specified time. Dissolve in the mobile phase for analysis.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC or UPLC method (see Protocol 2).
-
Use a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the parent drug and any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used as a starting point and should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileGradient elution may be required to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Method Development and Validation:
-
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the factors causing degradation and the potential analytical outcomes.
Data Summary
The following tables summarize key stability information for this compound.
Table 1: Recommended Long-Term Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C | Up to 3 years | Keep away from moisture |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Primary Degradation Pathway |
| Acidic pH | Decreased stability | Hydrolysis |
| Basic pH | Decreased stability | Hydrolysis |
| Oxidizing Agents | Decreased stability | Oxidation |
| Light Exposure | Decreased stability | Photodegradation |
| Moisture | Decreased stability (solid state) | Hydrolysis |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own stability studies to determine the optimal storage and handling conditions for their specific applications and formulations.
References
Strategies to reduce variability in animal models of hyperuricemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal models of hyperuricemia.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal models of hyperuricemia?
Variability in hyperuricemia models can stem from several key factors:
-
Genetic Background: Genetic factors are a significant contributor to variability in serum urate levels, accounting for a much larger portion of the variance than diet.[1][2][3][4] Different strains of mice, such as KM, ICR, and C57BL/6, exhibit different sensitivities to the induction of hyperuricemia.[5]
-
Induction Method: The method used to induce hyperuricemia, whether chemical, dietary, or genetic, is a major source of variation. The choice of chemical agent (e.g., potassium oxonate, adenine), its dosage, route of administration, and the duration of treatment all impact the consistency of the model.[6][7]
-
Diet: While genetics play a larger role, diet still contributes to variability.[1] The composition of the diet, particularly the levels of purines, fructose, and protein, can significantly influence uric acid levels.[8][9]
-
Animal Species: The choice of animal model is crucial. Rodents are commonly used but possess the enzyme uricase, which breaks down uric acid, a key difference from humans.[6][8] This necessitates the use of uricase inhibitors. Poultry naturally lack uricase and are a suitable alternative, but their physiology and housing requirements differ significantly from mammals.[8]
-
Sex and Age: Sex-related differences are well-documented, with female rodents often showing lower uric acid levels due to hormonal influences on xanthine oxidase activity.[5][8] Age can also be a factor, as older rodents may have higher baseline uric acid levels.[8]
-
Environmental Conditions: Housing conditions and environmental stressors can affect the physiological state of the animals and introduce variability into the experimental results.[8]
-
Gut Microbiota: Emerging research suggests that the composition of the gut microbiota can influence uric acid metabolism and contribute to variability.[8]
Q2: Which animal model is most appropriate for my hyperuricemia study?
The choice of animal model depends on the specific research question.
-
Rodent Models (Mice and Rats): These are the most common models due to their availability, ease of handling, and well-characterized genetics.[6] They are suitable for screening potential therapeutic agents and studying the general mechanisms of hyperuricemia. However, because they express uricase, a uricase inhibitor like potassium oxonate is typically required to induce sustained hyperuricemia.[8][10]
-
Genetically Modified Rodent Models: Urate oxidase (UOX) knockout mice more closely mimic human purine metabolism as they lack the uricase enzyme.[11][12] These models are ideal for studying the chronic effects of hyperuricemia. However, they can have a higher mortality rate and may require specialized husbandry.[12] Mice with knockout of specific urate transporters, like GLUT9, are also available.[12][13]
-
Poultry Models (Chickens and Quails): Birds are a natural model for hyperuricemia because uric acid is the final product of their purine metabolism.[8] They are useful for studying diet-induced hyperuricemia and gout, as high-protein diets can effectively induce the condition.[9] However, their renal physiology differs from mammals, which should be considered when interpreting results.[8]
-
Other Models: Primates are genetically closest to humans but are expensive and their use is ethically complex.[6] The Dalmatian dog has a natural genetic defect in uric acid transport, making it a useful model, though less common in preclinical research.[14]
Q3: How do I choose the right method for inducing hyperuricemia?
The induction method should align with your experimental goals.
-
Chemical Induction: This is a common and relatively rapid method.
-
Potassium Oxonate (PO): A uricase inhibitor that is frequently used to induce hyperuricemia in rodents.[10] It is often combined with a purine precursor like hypoxanthine (Hx) or adenine to increase uric acid production.[7][15] This method is suitable for acute and sub-chronic studies.
-
Adenine: Can be used to induce hyperuricemia and often leads to hyperuricemic nephropathy.[6][8] It is important to use adenine with caution due to its potential nephrotoxicity.[6]
-
Combined Chemical Induction: Using multiple agents, such as potassium oxonate and ethambutol, can create a more stable model of hyperuricemia with impaired uric acid excretion.[6][16]
-
-
Dietary Induction: This method is more physiologically relevant for studying diet-related hyperuricemia.
-
High-Purine Diet: Diets rich in yeast extract or other purine sources are effective at increasing uric acid levels.[6][8]
-
High-Fructose Diet: Fructose intake has been shown to increase uric acid production.[8]
-
High-Protein Diet: Particularly effective in poultry models for inducing hyperuricemia and gout-like symptoms.[9]
-
Troubleshooting Guides
Issue 1: High variability in serum uric acid levels between animals in the same group.
| Potential Cause | Troubleshooting Strategy |
| Genetic Heterogeneity | Use inbred strains of animals to ensure a more uniform genetic background. |
| Inconsistent Drug/Diet Administration | Ensure precise and consistent dosing for each animal. For gavage, ensure proper technique to deliver the full dose. For diet-induced models, monitor food intake to ensure uniform consumption. |
| Sex Differences | Use only male animals for initial studies to avoid variability due to the female estrous cycle, as estrogen can affect uric acid metabolism.[5][8] If studying females, consider monitoring their cycle or using ovariectomized females.[8] |
| Age Differences | Use animals from a narrow age range to minimize age-related differences in metabolism. |
| Environmental Stress | Acclimatize animals to the housing facility and experimental procedures. Handle animals consistently and minimize noise and other stressors. |
| Circadian Rhythm | Conduct sample collection at the same time of day for all animals to account for diurnal variations in metabolism. |
Issue 2: Failure to achieve target serum uric acid levels.
| Potential Cause | Troubleshooting Strategy |
| Incorrect Dosing or Administration | Verify the calculations for drug concentrations and dosages. Ensure the administration route is appropriate and executed correctly. For intraperitoneal injections, ensure the injection is not into the intestines or bladder. |
| Insufficient Duration of Induction | The time required to induce hyperuricemia can vary. Conduct a pilot study with staggered time points to determine the optimal induction period for your chosen model and method. |
| Animal Strain Resistance | Some strains may be less susceptible to hyperuricemia induction. Consult the literature to select a strain known to be responsive for the chosen induction method. |
| Diet Composition | If using a dietary model, ensure the diet has the specified concentration of purines, fructose, or protein. Verify the stability of these components in the feed over time. |
| Uricase Inhibitor Ineffectiveness | Ensure the potassium oxonate or other uricase inhibitor is of good quality and has been stored correctly. Prepare fresh solutions as recommended. |
Issue 3: Development of severe adverse effects or mortality.
| Potential Cause | Troubleshooting Strategy |
| Toxicity of Induction Agents | High doses of agents like adenine can be nephrotoxic.[6] Consider reducing the dose or the duration of administration. Monitor animal health closely for signs of distress, such as weight loss, lethargy, or changes in urination. |
| Renal Damage | Hyperuricemia itself can lead to kidney damage. Monitor renal function by measuring serum creatinine and BUN. Histopathological analysis of the kidneys can confirm the extent of any damage.[6][17] |
| Dehydration | Ensure animals have free access to water, especially in models where renal function may be compromised. |
| Gouty Arthritis | In models that develop gout, painful and swollen joints can cause distress. Consider appropriate animal welfare endpoints and consult with a veterinarian. |
Quantitative Data Summary
Table 1: Examples of Chemically Induced Hyperuricemia in Rodents
| Animal Model | Induction Method | Duration | Serum Uric Acid (SUA) Levels (Model Group vs. Control) | Reference |
| Male KM Mice | Adenine (75 mg/kg) | 28 days | 737.22 ± 98.65 µmol/L vs 307.00 ± 56.61 µmol/L | [8] |
| Male ICR Mice | Yeast Extract (20 g/kg/day) + Potassium Oxonate (300 mg/kg/day) | 21 days | Elevated SUA, creatinine, and urea nitrogen (specific values not provided) | [8] |
| Male KM Mice | Yeast Extract | Not specified | 118 ± 23 µmol/L vs 77 ± 11 µmol/L | [8] |
| Rats | Potassium Oxonate (500 mg/kg) + Hypoxanthine (500 mg/kg) | 7 days | Significantly elevated SUA (specific values not provided) | [8] |
| Mice | Potassium Oxonate (200 mg/kg, i.p.) + Hypoxanthine (500 mg/kg, i.g.) | Not specified | Up to 300 µmol/L | [7] |
| Rats | Adenine (100 mg/kg) + Ethambutol (250 mg/kg) | 2 weeks | 1.7-fold increase in SUA | [8] |
Table 2: Example of Diet-Induced Hyperuricemia in Poultry
| Animal Model | Induction Method | Duration | Serum Uric Acid (SUA) Levels | Reference |
| Chickens | High-Protein Diet (35% crude protein) | 57+ days | Significantly increased SUA (specific values vary over time) | [9] |
| Quails | High-purine/high-calcium diet + fructose water | 10 days | Significantly increased SUA | [18] |
Experimental Protocols & Visualizations
Experimental Workflow for Induction of Hyperuricemia
A generalized workflow for a chemically induced rodent model of hyperuricemia is outlined below.
Caption: Generalized workflow for a hyperuricemia animal study.
Signaling Pathway of Purine Metabolism and Uric Acid Formation
This diagram illustrates the key enzymatic steps in the conversion of purines to uric acid, a pathway often targeted in hyperuricemia research.
Caption: Key steps in purine metabolism leading to uric acid.
Logical Relationships in Model Variability
This diagram shows the interplay of different factors contributing to variability in hyperuricemia models and the strategies to mitigate them.
Caption: Factors contributing to variability and mitigation strategies.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Gout - Wikipedia [en.wikipedia.org]
- 3. Genetics May Contribute to Gout Risk More than Diet | Docwire News [docwirenews.com]
- 4. pulsetoday.co.uk [pulsetoday.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. atlantisbioscience.com [atlantisbioscience.com]
- 12. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 13. Of mice and men… and uric acid | French national synchrotron facility [synchrotron-soleil.fr]
- 14. Uric acid - Wikipedia [en.wikipedia.org]
- 15. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 16. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 17. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Frontiers | Innovative modeling: a diet-induced quail model for progressive pathological changes in uric acid metabolism disorders [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Topiroxostat and Oxypurinol in the Management of Hyperuricemia
For researchers and professionals in drug development, understanding the comparative efficacy of pharmacological agents is paramount. This guide provides an in-depth comparison of topiroxostat and oxypurinol, the active metabolite of allopurinol, in their capacity to reduce serum uric acid levels. This analysis is based on available clinical trial data and pharmacological profiles.
Mechanism of Action: Targeting Xanthine Oxidase
Both topiroxostat and this compound function as inhibitors of xanthine oxidase, a pivotal enzyme in purine metabolism.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting xanthine oxidase, both drugs effectively decrease the production of uric acid, thereby lowering its concentration in the blood.[1][2]
Topiroxostat is described as a selective, non-purine xanthine oxidase inhibitor.[3][4] It competitively inhibits the enzyme, and its inhibitory action is considered potent and specific.[1][5] this compound, the primary active metabolite of allopurinol, also inhibits xanthine oxidase.[2][6][7] The inhibition by this compound leads to a decrease in uric acid concentrations in both blood and urine.[2]
Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the final steps of purine breakdown and the point of intervention for xanthine oxidase inhibitors.
Comparative Efficacy in Uric Acid Reduction: Clinical Data
Clinical trials have been conducted to compare the uric acid-lowering effects of topiroxostat and allopurinol (which is metabolized to this compound). The following table summarizes key quantitative data from these studies.
| Study | Drug & Dosage | Duration | Baseline Uric Acid (mg/dL) | Mean/Percent Change in Uric Acid |
| Hosoda et al. (2016)[8] | Topiroxostat 120 mg/day | 16 weeks | ~8.9 (Topiroxostat group) | -36.3 ± 12.7% |
| Allopurinol 200 mg/day | ~8.8 (Allopurinol group) | -34.3 ± 11.1% | ||
| Sakuma et al. (2022)[9] | Topiroxostat (40-160 mg/day) | 24 weeks | Not specified | -2.6 ± 1.5 mg/dL |
| Allopurinol (100-200 mg/day) | Not specified | -2.2 ± 1.3 mg/dL | ||
| Unnamed Phase 2b Study (2016)[10] | Topiroxostat 160 mg/day | 16 weeks | Not specified | -44.8% |
| Allopurinol 200 mg/day | Not specified | Not specified |
In a phase 3 multicenter, randomized, double-blind study, topiroxostat 120 mg/day was found to be non-inferior to allopurinol 200 mg/day in reducing serum uric acid levels over a 16-week period.[8] The percent change from baseline was -36.3% for topiroxostat and -34.3% for allopurinol.[8] Another study in patients with chronic heart failure and hyperuricemia showed a comparable reduction in uric acid levels between topiroxostat and allopurinol after 24 weeks.[9] A phase 2b study demonstrated a dose-dependent effect of topiroxostat, with the 160 mg/day dose resulting in a 44.8% reduction in serum urate levels.[10]
Experimental Protocols: A Synthesized Overview
The clinical trials comparing topiroxostat and allopurinol generally follow a prospective, randomized, and controlled design. Below is a synthesized methodology based on the reviewed studies.[8][9][11]
1. Patient Population:
-
Adult patients (typically 18 years or older) with a diagnosis of hyperuricemia (serum uric acid levels often >7.0 mg/dL), with or without a history of gout.[8][11]
-
Exclusion criteria commonly include severe renal or hepatic impairment, a history of hypersensitivity to the study drugs, and recent use of other urate-lowering therapies.
2. Study Design:
-
Randomization: Patients are randomly assigned to receive either topiroxostat or allopurinol.[8][9][11]
-
Blinding: Studies are often double-blind, where neither the patient nor the investigator knows which treatment is being administered.[8][11] A double-dummy technique may be used to maintain blinding when the dosage forms or schedules differ.[8] Some studies may be open-label with a blinded endpoint evaluation.[9]
-
Control: Allopurinol serves as the active control to compare the efficacy of topiroxostat.[8][9][11]
3. Dosing and Administration:
-
Topiroxostat: Dosing often starts low and is titrated upwards. For example, starting at 40 mg/day and increasing to 80 mg/day and then 120 mg/day over several weeks.[11] The maintenance dose in some studies was 120 mg/day.[8]
-
Allopurinol: A common dosing regimen is starting at 100 mg/day and increasing to a maintenance dose of 200 mg/day.[8][11]
-
The stepwise increase in dosage is a strategy to minimize the risk of gout flares that can occur with rapid reductions in serum uric acid.[11]
4. Efficacy and Safety Assessments:
-
Primary Endpoint: The primary measure of efficacy is typically the percent change in serum uric acid from baseline to the end of the study period (e.g., 16 or 24 weeks).[8][11]
-
Secondary Endpoints: These may include the proportion of patients achieving a target serum uric acid level (e.g., ≤ 6.0 mg/dL), changes in renal function markers (like eGFR and urinary albumin-to-creatinine ratio), and the incidence of gout flares.[9][11][12]
-
Safety Monitoring: Adverse events are recorded throughout the study. Vital signs and clinical laboratory parameters are monitored at baseline and at specified follow-up visits.[11]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial comparing topiroxostat and allopurinol.
Concluding Remarks
Both topiroxostat and this compound (via allopurinol) are effective in lowering serum uric acid levels by inhibiting xanthine oxidase. Clinical evidence suggests that topiroxostat is non-inferior to allopurinol in its uric acid-lowering efficacy. Some studies also suggest potential renoprotective benefits of topiroxostat, which may be an important consideration in patient populations with kidney disease.[12][13] The choice between these agents may depend on individual patient characteristics, including renal function, potential for adverse drug reactions, and specific treatment goals. Further long-term studies will continue to delineate the comparative profiles of these two important therapies for hyperuricemia.
References
- 1. What is the mechanism of Topiroxostat? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rxhive.zynapte.com [rxhive.zynapte.com]
- 5. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxipurinol - Wikipedia [en.wikipedia.org]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of topiroxostat and allopurinol in Japanese hyperuricemic patients with or without gout: a phase 3, multicentre, randomized, double-blind, double-dummy, active-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 10. Clinical efficacy and safety of topiroxostat in Japanese hyperuricemic patients with or without gout: a randomized, double-blinded, controlled phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A clinical trial to study the effect of Topiroxostat Tablets in Patients with high uric acid levels in the blood. | MedPath [trial.medpath.com]
- 12. Uric acid-lowering and renoprotective effects of topiroxostat, a selective xanthine oxidoreductase inhibitor, in patients with diabetic nephropathy and hyperuricemia: a randomized, double-blind, placebo-controlled, parallel-group study (UPWARD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
Oxypurinol in Gout Management: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on oxypurinol, the active metabolite of allopurinol, for the treatment of gout. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development in the management of hyperuricemia.
Mechanism of Action: Xanthine Oxidase Inhibition
This compound exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, this compound effectively reduces the production of uric acid, thereby lowering serum urate levels and preventing the formation of monosodium urate crystals in joints and tissues, which are the hallmark of gout.
Comparative Efficacy of Urate-Lowering Therapies
The primary measure of efficacy for gout treatments is the reduction of serum uric acid (sUA) levels to a target of <6.0 mg/dL. Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of allopurinol (acting through this compound) and febuxostat in achieving this target.
Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA < 6.0 mg/dL)
| Treatment Group | Number of Patients | Percentage Achieving Target sUA | Study Reference(s) |
| Allopurinol (titrated dose) | 470 | 80% | --INVALID-LINK--[1][2] |
| Febuxostat (titrated dose) | 470 | 80% | --INVALID-LINK--[1][2] |
| Allopurinol (300 mg fixed dose) | 253 | 21% | --INVALID-LINK--[3][4] |
| Febuxostat (80 mg) | 251 | 53% | --INVALID-LINK--[4] |
| Febuxostat (120 mg) | 256 | 62% | --INVALID-LINK--[4] |
| Allopurinol (300 mg) | 52 | 68.8% | --INVALID-LINK--[5] |
| Febuxostat (40 mg) | 54 | 88.9% | --INVALID-LINK--[5] |
| Febuxostat (60 mg) | 54 | 100% | --INVALID-LINK--[5] |
Note: The study by O'Dell et al. utilized a treat-to-target approach with dose titration for both allopurinol and febuxostat, while the Becker et al. and Kamatani et al. studies used a fixed dose of allopurinol.
Another critical efficacy endpoint is the frequency of gout flares. While initiating urate-lowering therapy can sometimes trigger flares, the long-term goal is a reduction in their occurrence.
Table 2: Incidence of Gout Flares
| Treatment Group | Study Duration | Proportion of Patients with ≥1 Flare | Study Reference(s) |
| Allopurinol (titrated dose) | 72 weeks (observation phase weeks 49-72) | 36.5% | --INVALID-LINK--[1][2] |
| Febuxostat (titrated dose) | 72 weeks (observation phase weeks 49-72) | 43.5% | --INVALID-LINK--[1][2] |
| Allopurinol (300 mg fixed dose) | 52 weeks (weeks 9-52) | 64% | --INVALID-LINK--[4] |
| Febuxostat (80 mg) | 52 weeks (weeks 9-52) | 64% | --INVALID-LINK--[4] |
| Febuxostat (120 mg) | 52 weeks (weeks 9-52) | 70% | --INVALID-LINK--[4] |
Safety and Tolerability Profile
The safety of urate-lowering therapies is a primary consideration in clinical practice. The following table summarizes the incidence of treatment-related adverse events from comparative clinical trials.
Table 3: Comparative Safety Profile
| Adverse Event | Allopurinol | Febuxostat | Study Reference(s) |
| Any Treatment-Related Adverse Event | Similar incidence across groups | Similar incidence across groups | --INVALID-LINK--[4] |
| Serious Adverse Events | No significant difference | No significant difference | --INVALID-LINK--[1][2] |
| Cardiovascular Events | No significant difference | No significant difference | --INVALID-LINK--[2] |
| Discontinuation due to Adverse Events | Similar to 80mg febuxostat | Higher in 120mg dose group | --INVALID-LINK--[4] |
Experimental Protocols of Key Comparative Trials
Understanding the methodologies of pivotal clinical trials is essential for interpreting their findings. Below are summaries of the experimental protocols for key studies comparing allopurinol and febuxostat.
O'Dell et al. (2022): Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management
-
Study Design: A 72-week, multicenter, randomized, double-blind, non-inferiority trial.[1][2]
-
Participants: 940 patients with gout and hyperuricemia, with at least 33% having stage 3 chronic kidney disease.[1][2]
-
Intervention:
-
Phases:
-
Primary Endpoint: The proportion of patients experiencing one or more gout flares during the observation phase.[1][2]
-
Concomitant Medication: All participants received anti-inflammatory prophylaxis during the titration and maintenance phases.[1][2]
Becker et al. (2005): Febuxostat Compared with Allopurinol in Patients with Hyperuricemia and Gout
-
Study Design: A 52-week, randomized, double-blind, multicenter trial.[4]
-
Participants: 762 patients with gout and serum urate concentrations of at least 8.0 mg/dL.[4]
-
Intervention:
-
Febuxostat 80 mg Group: Once daily.
-
Febuxostat 120 mg Group: Once daily.
-
Allopurinol 300 mg Group: Once daily (fixed dose).[4]
-
-
Primary Endpoint: The proportion of subjects with a serum urate concentration of less than 6.0 mg/dL at the last three monthly measurements.[4]
-
Concomitant Medication: Prophylaxis against gout flares with naproxen or colchicine was provided during the first 8 weeks of the study.[4]
Kamatani et al. (2011): A Phase 3, Allopurinol-Controlled Study in Japanese Patients
-
Study Design: A 16-week, multicenter, randomized, open-label, parallel-group comparative study.[5]
-
Participants: Patients with hyperuricemia, including those with gout.
-
Intervention:
-
Primary Endpoints:
-
Percent change in serum uric acid level at 16 weeks from baseline.
-
Percentage of patients with serum uric acid levels of ≤6.0 mg/dL at 16 weeks.[5]
-
Experimental Workflow
The typical workflow for a clinical trial comparing urate-lowering therapies in gout involves several key stages, from patient recruitment to data analysis.
Conclusion
This meta-analysis indicates that when used in a treat-to-target approach with dose titration, allopurinol (and its active metabolite this compound) is non-inferior to febuxostat in managing gout flares and achieving target serum urate levels.[1][2][6] Both treatments demonstrate a comparable safety profile in recent studies.[1][2] Earlier studies with a fixed, and often suboptimal, dose of allopurinol showed febuxostat to be more effective at lowering serum urate.[4] These findings underscore the importance of appropriate dose escalation of allopurinol to maximize its therapeutic potential. For researchers and drug development professionals, these data highlight the continued relevance of allopurinol as a first-line therapy and provide a benchmark for the development of new urate-lowering agents. Future research should continue to explore long-term cardiovascular safety and the efficacy of these treatments in diverse patient populations.
References
- 1. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase: a twenty-eight-day, multicenter, phase II, randomized, double-blind, placebo-controlled, dose-response clinical trial examining safety and efficacy in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. An allopurinol-controlled, multicenter, randomized, open-label, parallel between-group, comparative study of febuxostat (TMX-67), a non-purine-selective inhibitor of xanthine oxidase, in patients with hyperuricemia including those with gout in Japan: phase 2 exploratory clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
Oxypurinol's Reach: A Comparative Analysis of its Cross-Reactivity with Purine-Metabolizing Enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of oxypurinol, the primary active metabolite of the gout medication allopurinol, reveals a highly specific inhibitory profile. While a potent inhibitor of xanthine oxidase, its primary target, this compound exhibits minimal and distinct interactions with other key enzymes in the purine metabolic pathway. This guide provides a detailed comparison of this compound's effects on various purine-metabolizing enzymes, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound's therapeutic effect in managing hyperuricemia stems from its potent inhibition of xanthine oxidase. However, its potential for off-target effects through cross-reactivity with other purine-metabolizing enzymes is a critical consideration in drug development and clinical practice. This guide demonstrates that this compound is a highly selective inhibitor. It shows weak, allosteric inhibition of purine nucleoside phosphorylase (PNP) and does not interact with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) as a substrate or inhibitor. Furthermore, while aldehyde oxidase contributes to the metabolism of allopurinol to this compound, there is no evidence to suggest that this compound inhibits aldehyde oxidase.
Comparison of this compound's Inhibitory Activity
The following table summarizes the interaction of this compound with key purine-metabolizing enzymes.
| Enzyme | Role in Purine Metabolism | This compound Interaction | Nature of Interaction | Supporting Data |
| Xanthine Oxidoreductase (XOR) | Catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. | Potent Inhibitor | Competitive | Ki values in the low micromolar range. |
| Purine Nucleoside Phosphorylase (PNP) | Reversibly catalyzes the phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides. | Weak Inhibitor | Allosteric, Competitive with respect to inosine | A plot of 1/v versus [this compound] is nonlinear, indicating non-ideal, allosteric behavior[1]. |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Salvages hypoxanthine and guanine from purine degradation pathways. | No Interaction | Neither a substrate nor an inhibitor | Experimental studies have shown no inhibitory activity or substrate utilization by HGPRT[1]. |
| Aldehyde Oxidase (AO) | A molybdo-flavoenzyme involved in the metabolism of various xenobiotics, including the conversion of allopurinol to this compound. | No Significant Inhibition | Not an inhibitor | While a product of AO-mediated allopurinol metabolism, this compound does not appear to inhibit the enzyme. |
Experimental Protocols
In Vitro Inhibition Assay for Purine Nucleoside Phosphorylase (PNP)
This protocol is adapted from studies evaluating the effect of this compound on PNP activity[1].
Objective: To determine the inhibitory effect of this compound on the activity of Purine Nucleoside Phosphorylase (PNP).
Materials:
-
Purified PNP enzyme
-
Inosine (substrate)
-
This compound (test inhibitor)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 293 nm
-
96-well UV-transparent microplates
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, inosine at various concentrations, and purified PNP enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the PNP enzyme.
-
Kinetic Measurement: Immediately measure the change in absorbance at 293 nm over time. The conversion of inosine to hypoxanthine results in a change in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.
-
To assess the mode of inhibition, plot the data using a Lineweaver-Burk plot (1/v versus 1/[Inosine]) for each this compound concentration.
-
A secondary plot of the slopes from the Lineweaver-Burk plots versus the concentration of this compound can be used to determine the inhibition constant (Ki). A non-linear relationship in this secondary plot is indicative of allosteric inhibition[1].
-
Visualizing the Interactions
To better understand the metabolic context and experimental workflow, the following diagrams are provided.
References
A Head-to-Head Comparison of Oxypurinol and Novel Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxypurinol, the active metabolite of the long-standing xanthine oxidase inhibitor allopurinol, with novel agents in the landscape of hyperuricemia treatment. The focus is on providing a clear, data-driven comparison of performance, supported by experimental evidence, to aid in research and development efforts.
Introduction to Xanthine Oxidase Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other comorbidities. The enzyme xanthine oxidase (XO) plays a pivotal role in the terminal steps of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Inhibition of XO is a cornerstone of urate-lowering therapy. For decades, allopurinol, which is rapidly metabolized to the longer-acting this compound, has been the standard of care.[3][4] However, the development of novel xanthine oxidase inhibitors and other urate-lowering agents has expanded the therapeutic landscape, offering alternatives with different efficacy and safety profiles.
This guide directly compares this compound (via its prodrug allopurinol) with two novel non-purine selective xanthine oxidase inhibitors, febuxostat and topiroxostat. Additionally, it introduces dotinurad, a novel selective urate reabsorption inhibitor (SURI), to provide a broader perspective on emerging hyperuricemia treatments, although it operates through a different mechanism.[5][6]
Comparative Efficacy and Safety
The following tables summarize quantitative data from head-to-head clinical trials, providing a comparative overview of the clinical performance of these inhibitors. It is important to note that most clinical trials use allopurinol as the comparator rather than this compound directly.
Table 1: Efficacy in Lowering Serum Uric Acid (sUA)
| Inhibitor (Daily Dose) | Comparator (Daily Dose) | Study Population | Primary Endpoint | Results | Citation(s) |
| Febuxostat (80 mg) | Allopurinol (300 mg) | Gout patients with hyperuricemia | Proportion of subjects with sUA <6.0 mg/dL at the last three measurements | 53% of febuxostat group vs. 21% of allopurinol group achieved primary endpoint (P<0.001).[7] | [7][8][9] |
| Febuxostat (120 mg) | Allopurinol (300 mg) | Gout patients with hyperuricemia | Proportion of subjects with sUA <6.0 mg/dL at the last three measurements | 62% of febuxostat group vs. 21% of allopurinol group achieved primary endpoint (P<0.001).[7] | [7][8][9] |
| Febuxostat (80 mg) | Allopurinol (titrated up to 800 mg) | Gout patients with hyperuricemia | Proportion of patients with ≥1 gout flare during weeks 49-72 | Allopurinol was noninferior to febuxostat in controlling flares. ~80% in both groups achieved target sUA levels. | [10][11] |
| Topiroxostat (120 mg) | Placebo | Japanese hyperuricemic patients with or without gout | Percent change in sUA from baseline | -30.8% change in topiroxostat group vs. 1.6% in placebo group. | [12] |
| Topiroxostat (160 mg) | Allopurinol (200 mg) | Japanese hyperuricemic patients with or without gout | Lowering rate of sUA at end of administration | -44.8% in topiroxostat group. | [13][14] |
| Dotinurad (titrated up to 4 mg) | Allopurinol | Adult participants with tophaceous gout | Efficacy in lowering sUA at Week 24 | A Phase 3, randomized, double-blind, multicenter study is ongoing. | [15][16] |
Table 2: Safety Profile - Common Adverse Events
| Inhibitor | Comparator | Common Adverse Events | Citation(s) |
| Febuxostat | Allopurinol | Gout flares (similar incidence in both groups after initial period), liver function abnormalities, nausea, arthralgia.[7] Cardiovascular events have been a topic of investigation with some studies showing higher risk with febuxostat while others show non-inferiority. | [7][17][18] |
| Topiroxostat | Placebo/Allopurinol | Gouty arthritis (numerically higher in 80 mg and 120 mg groups vs. placebo), hepatic dysfunction, skin disorders. Overall incidence of adverse events was comparable to placebo and allopurinol groups.[12][13] | [12][13][19] |
| Dotinurad | N/A (Phase 2 data) | Favorable safety profile reported in Phase 2 studies. | [6] |
Table 3: In Vitro Inhibitory Potency (IC50 Values)
| Compound | IC50 Value (µM) | Notes | Citation(s) |
| Allopurinol | 4.678 - 13.16 | Positive control in several studies. | [20][21] |
| Febuxostat | 0.007 - 0.02 | Significantly more potent than allopurinol in vitro. | [20] |
| Topiroxostat | N/A | Data not readily available in the searched literature. | |
| Rosmarinic acid | 0.97 | Example of a natural compound with strong XO inhibitory activity. | [21] |
| Quercetin | 2.92 | Example of a natural flavonoid with mixed-type inhibition. | [21] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the purine metabolism pathway and a typical experimental workflow for evaluating xanthine oxidase inhibitors.
Caption: Purine metabolism and points of inhibition.
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Experimental Protocols
In Vitro Xanthine Oxidase Activity Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against xanthine oxidase.
Objective: To quantify the inhibition of xanthine oxidase activity by a test compound by measuring the rate of uric acid formation.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. Uric acid has a strong absorbance at a wavelength of approximately 290-295 nm, which can be measured spectrophotometrically. The rate of increase in absorbance is directly proportional to the enzyme's activity.[22]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test inhibitor compound
-
Allopurinol (as a positive control)
-
Spectrophotometer capable of reading UV wavelengths
-
Cuvettes or 96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., 0.025 M NaOH).
-
Prepare a working solution of xanthine by diluting the stock solution in the phosphate buffer.
-
Prepare a stock solution of the test inhibitor and allopurinol in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration should be such that it gives a linear rate of uric acid formation for at least 5-10 minutes.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the phosphate buffer, a specific volume of the test inhibitor solution (or allopurinol for the positive control, or solvent for the negative control), and the xanthine oxidase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine working solution to the mixture.
-
Immediately start monitoring the increase in absorbance at 293 nm in the spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 3 to 5 minutes to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/minute) from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The landscape of hyperuricemia management is evolving with the advent of novel xanthine oxidase inhibitors and other urate-lowering therapies. While this compound (via allopurinol) remains a cornerstone of treatment, novel agents like febuxostat and topiroxostat have demonstrated greater efficacy in lowering serum uric acid levels in certain patient populations, as evidenced by head-to-head clinical trials.[7][23] However, considerations regarding their safety profiles, particularly cardiovascular outcomes for febuxostat, are important for ongoing research and clinical practice. Dotinurad represents a different mechanistic approach, offering a selective urate reabsorption inhibition pathway.[5][6] The choice of an appropriate xanthine oxidase inhibitor for research or therapeutic development will depend on a careful evaluation of its efficacy, safety, and mechanism of action in the context of the specific research question or patient population. The provided data and protocols offer a foundational guide for these comparative assessments.
References
- 1. SMPDB [smpdb.ca]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics of this compound in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dotinurad? [synapse.patsnap.com]
- 6. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor dotinurad in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Febuxostat compared with allopurinol in patients with hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management [pubmed.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Clinical efficacy and safety of topiroxostat in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical efficacy and safety of topiroxostat in Japanese hyperuricemic patients with or without gout: a randomized, double-blinded, controlled phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Clinical Trial: A Study of Dotinurad Versus Allopurinol in Participants With Gout [htsyndication.com]
- 17. drugs.com [drugs.com]
- 18. researchgate.net [researchgate.net]
- 19. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, Topiroxostat in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 22. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 23. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) [jstage.jst.go.jp]
Safety Operating Guide
Oxypurinol: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Oxypurinol, the active metabolite of allopurinol, requires careful handling and adherence to specific disposal protocols due to its potential as an irritant and its environmental persistence. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
I. Understanding the Hazard Profile and Environmental Impact
Furthermore, studies have shown that this compound is highly persistent in the environment and is not effectively removed by conventional wastewater treatment plants. This leads to its presence in rivers, streams, and even drinking water, highlighting the importance of preventing its entry into the sanitary sewer system.
II. Quantitative Data: Environmental Persistence of this compound
The following table summarizes findings on the environmental concentrations of this compound, underscoring the need for meticulous disposal procedures to prevent aquatic contamination.
| Location | Concentration Range |
| Raw Wastewater | Up to 26.6 µg/L |
| Wastewater Treatment Plant Effluents | 2.3 µg/L to 21.7 µg/L |
| Rivers and Streams | Up to 22.6 µg/L |
| Groundwater | Up to 0.38 µg/L |
| Finished Drinking Water | Up to 0.30 µg/L |
Data sourced from studies on the occurrence of this compound in the urban water cycle.
III. Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Designated and labeled hazardous waste container (chemically compatible)
-
Hazardous waste tags/labels
-
Spill containment materials
Procedure:
-
Waste Classification and Segregation:
-
Treat all solid this compound and concentrated solutions as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash or biohazardous waste.
-
Segregate this compound waste from incompatible chemicals.
-
-
Preparing Solid this compound Waste:
-
Collect waste this compound powder in its original container or a new, clean, and properly labeled container.
-
Ensure the container is sealed tightly to prevent the release of dust.
-
-
Preparing Aqueous Solutions of this compound:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
The container must be clearly labeled as "Hazardous Waste" and list "this compound" and any other chemical constituents.
-
-
Disposal of Contaminated Labware:
-
Grossly contaminated items (e.g., weigh boats with visible powder, gloves with significant contamination) should be placed in the solid hazardous waste container with the this compound.
-
Empty containers should be managed according to institutional guidelines. For containers that held acutely hazardous waste (P-listed), the empty container is also considered hazardous. While this compound is not P-listed, it is best practice to rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2].
-
Contaminated labware (e.g., glassware, pipette tips) should be decontaminated if possible, with the rinsate collected as hazardous waste. If decontamination is not feasible, the labware should be disposed of as solid hazardous chemical waste.
-
-
Storage and Labeling:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is properly labeled with a hazardous waste tag, detailing the contents, accumulation start date, and associated hazards.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory beyond the limits specified by your institution and regulatory agencies[3].
-
IV. Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for the proper disposal of this compound and related waste in a laboratory setting.
Caption: Workflow for Segregating this compound Waste.
Caption: Decision Tree for this compound Waste Classification.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
